Cas no 886364-23-4 (4-Boc-9-Methyl-2,3,4,5-Tetrahydro-1h-BenzoE1,4Diazepine)

4-Boc-9-Methyl-2,3,4,5-Tetrahydro-1H-Benzo[e][1,4]diazepine is a protected derivative of the benzodiazepine scaffold, featuring a Boc (tert-butoxycarbonyl) group at the 4-position and a methyl substituent at the 9-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmacologically active molecules. The Boc group enhances stability and facilitates selective deprotection under mild acidic conditions, enabling further functionalization. The methyl substitution at the 9-position can influence steric and electronic properties, making it valuable for structure-activity relationship studies. Its rigid tetracyclic framework is useful in medicinal chemistry for designing CNS-targeting compounds. The product is typically handled under inert conditions to preserve its integrity.
4-Boc-9-Methyl-2,3,4,5-Tetrahydro-1h-BenzoE1,4Diazepine structure
886364-23-4 structure
Product name:4-Boc-9-Methyl-2,3,4,5-Tetrahydro-1h-BenzoE1,4Diazepine
CAS No:886364-23-4
MF:C15H22N2O2
MW:262.347383975983
MDL:MFCD07369862
CID:712591
PubChem ID:25417637

4-Boc-9-Methyl-2,3,4,5-Tetrahydro-1h-BenzoE1,4Diazepine Chemical and Physical Properties

Names and Identifiers

    • tert-Butyl 9-methyl-2,3-dihydro-1H-benzo[e][1,4]diazepine-4(5H)-carboxylate
    • 4-Boc-9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine
    • 4H-1,4-Benzodiazepine-4-carboxylicacid, 1,2,3,5-tetrahydro-9-methyl-, 1,1-dimethylethyl ester
    • 4H-1,4-Benzodiazepine-4-carboxylic acid, 1,2,3,5-tetrahydro-9-methyl-, 1,1-dimethylethyl ester
    • tert-Butyl9-methyl-1,2,3,5-tetrahydro-4h-benzo[e][1,4]diazepine-4-carboxylate
    • tert-butyl 9-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-4-carboxylate
    • AKOS015842629
    • 886364-23-4
    • Z1505708800
    • DTXSID60649616
    • DB-031876
    • 4-Boc-9-methyl-2,3,4,5-tetrahydro-1H-benzo[e][1,4] diazepine
    • CS-0172076
    • AC-9201
    • AS-36660
    • MFCD07369862
    • EN300-7417336
    • tert-butyl 9-methyl-1,2,3,5-tetrahydro-1,4-benzodiazepine-4-carboxylate
    • Q-102424
    • 9-methyl-1,2,3,5-tetrahydro-benzo[e][1,4]diazepine-4-carboxylic acid tert-butyl ester
    • tert-Butyl 9-methyl-1,2,3,5-tetrahydro-4H-1,4-benzodiazepine-4-carboxylate
    • tert-butyl 9-methyl-1,2,3,5-tetrahydro-4H-benzo[e][1,4]diazepine-4-carboxylate
    • 4-Boc-9-Methyl-2,3,4,5-Tetrahydro-1h-BenzoE1,4Diazepine
    • MDL: MFCD07369862
    • Inchi: 1S/C15H22N2O2/c1-11-6-5-7-12-10-17(9-8-16-13(11)12)14(18)19-15(2,3)4/h5-7,16H,8-10H2,1-4H3
    • InChI Key: KRENOWDAKOGMIJ-UHFFFAOYSA-N
    • SMILES: N1C2=C(C)C=CC=C2CN(C(OC(C)(C)C)=O)CC1

Computed Properties

  • Exact Mass: 262.168
  • Monoisotopic Mass: 262.168
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 3
  • Complexity: 325
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • Topological Polar Surface Area: 41.6A^2
  • XLogP3: 2.7

Experimental Properties

  • Color/Form: White to Yellow Solid
  • Density: 1.072
  • Boiling Point: 386.5°C at 760 mmHg
  • Flash Point: 187.6°C
  • Refractive Index: 1.525

4-Boc-9-Methyl-2,3,4,5-Tetrahydro-1h-BenzoE1,4Diazepine Security Information

4-Boc-9-Methyl-2,3,4,5-Tetrahydro-1h-BenzoE1,4Diazepine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-7417336-10.0g
tert-butyl 9-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-4-carboxylate
886364-23-4 95.0%
10.0g
$1243.0 2025-03-21
abcr
AB283696-5g
9-Methyl-1,2,3,5-tetrahydro-benzo[e][1,4]diazepine-4-carboxylic acid tert-butyl ester, 97%; .
886364-23-4 97%
5g
€1114.00 2025-02-21
TRC
B663783-100mg
4-Boc-9-Methyl-2,3,4,5-Tetrahydro-1h-Benzo[E][1,4]Diazepine
886364-23-4
100mg
$ 95.00 2022-06-07
TRC
B663783-500mg
4-Boc-9-Methyl-2,3,4,5-Tetrahydro-1h-Benzo[E][1,4]Diazepine
886364-23-4
500mg
$ 320.00 2022-06-07
Enamine
EN300-7417336-2.5g
tert-butyl 9-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-4-carboxylate
886364-23-4 95.0%
2.5g
$367.0 2025-03-21
AstaTech
55216-5/G
4-BOC-9-METHYL-2,3,4,5-TETRAHYDRO-1H-BENZO[E][1,4]DIAZEPINE
886364-23-4 97%
5g
$659 2023-09-17
abcr
AB283696-1 g
9-Methyl-1,2,3,5-tetrahydro-benzo[e][1,4]diazepine-4-carboxylic acid tert-butyl ester, 97%; .
886364-23-4 97%
1 g
€357.80 2023-07-20
Fluorochem
041005-1g
4-Boc-9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine
886364-23-4 97%
1g
£216.00 2022-03-01
abcr
AB283696-1g
9-Methyl-1,2,3,5-tetrahydro-benzo[e][1,4]diazepine-4-carboxylic acid tert-butyl ester, 97%; .
886364-23-4 97%
1g
€362.80 2025-02-21
1PlusChem
1P004B5G-2.5g
tert-Butyl 9-methyl-2,3-dihydro-1H-benzo[e][1,4]diazepine-4(5H)-carboxylate
886364-23-4 95%
2.5g
$516.00 2024-04-20

4-Boc-9-Methyl-2,3,4,5-Tetrahydro-1h-BenzoE1,4Diazepine Related Literature

Additional information on 4-Boc-9-Methyl-2,3,4,5-Tetrahydro-1h-BenzoE1,4Diazepine

Research Brief on 4-Boc-9-Methyl-2,3,4,5-Tetrahydro-1h-BenzoE1,4Diazepine (CAS: 886364-23-4)

The compound 4-Boc-9-Methyl-2,3,4,5-Tetrahydro-1h-BenzoE1,4Diazepine (CAS: 886364-23-4) has garnered significant attention in recent chemical and pharmaceutical research due to its potential applications in drug discovery and development. This benzodiazepine derivative, characterized by its unique structural framework, is being explored for its pharmacological properties, particularly in the context of central nervous system (CNS) disorders. The Boc (tert-butoxycarbonyl) protecting group in the molecule enhances its stability and facilitates further synthetic modifications, making it a valuable intermediate in medicinal chemistry.

Recent studies have focused on the synthesis and characterization of 4-Boc-9-Methyl-2,3,4,5-Tetrahydro-1h-BenzoE1,4Diazepine, with an emphasis on optimizing reaction conditions to improve yield and purity. Advanced spectroscopic techniques, including nuclear magnetic resonance (NMR) and mass spectrometry (MS), have been employed to confirm the compound's structure and assess its chemical properties. Researchers have also investigated its potential as a precursor for the development of novel therapeutic agents, particularly in the treatment of anxiety, depression, and other CNS-related conditions.

In vitro and in vivo studies have provided preliminary insights into the compound's biological activity. For instance, its interaction with gamma-aminobutyric acid (GABA) receptors, a key target for anxiolytic and sedative drugs, has been explored. While the exact mechanism of action remains under investigation, early findings suggest that 4-Boc-9-Methyl-2,3,4,5-Tetrahydro-1h-BenzoE1,4Diazepine may modulate receptor activity, offering a promising avenue for further research. Additionally, its metabolic stability and pharmacokinetic profile are being evaluated to determine its suitability for clinical development.

The pharmaceutical industry has shown growing interest in this compound, with several patents filed for its use in drug formulations. Its versatility as a synthetic intermediate has also been highlighted in recent publications, where it has been incorporated into more complex molecules with enhanced therapeutic potential. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of these findings into practical applications.

Despite the progress made, challenges remain in the development of 4-Boc-9-Methyl-2,3,4,5-Tetrahydro-1h-BenzoE1,4Diazepine-based therapies. Issues such as selectivity, toxicity, and bioavailability need to be addressed through rigorous preclinical studies. Future research directions may include structural optimization to improve drug-like properties and the exploration of new biological targets. The compound's potential in combination therapies and its role in addressing unmet medical needs in CNS disorders are also areas of active investigation.

In conclusion, 4-Boc-9-Methyl-2,3,4,5-Tetrahydro-1h-BenzoE1,4Diazepine (CAS: 886364-23-4) represents a promising candidate in the field of medicinal chemistry. Its unique structural features and pharmacological potential make it a subject of ongoing research, with the aim of developing innovative treatments for CNS disorders. Continued advancements in synthetic methodologies and biological evaluations will be crucial in unlocking its full therapeutic value.

Recommend Articles

Recommended suppliers
Amadis Chemical Company Limited
(CAS:886364-23-4)4-Boc-9-Methyl-2,3,4,5-Tetrahydro-1h-BenzoE1,4Diazepine
A10622
Purity:99%/99%
Quantity:1g/5g
Price ($):596.0/2047.0